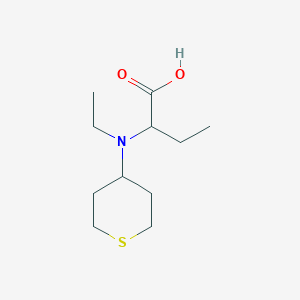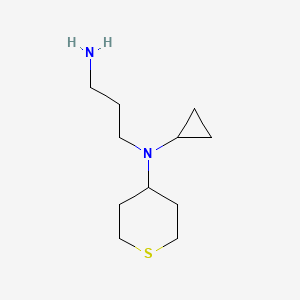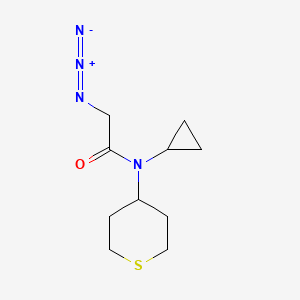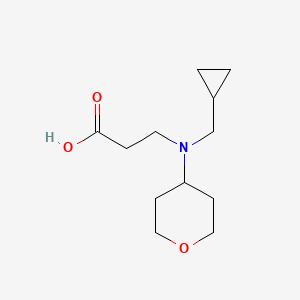
2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Overview
Description
2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid (2-ETNA) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods, and is an analog of the neurotransmitter acetylcholine. 2-ETNA has been found to have a variety of biochemical and physiological effects and has been studied for its potential use in lab experiments.
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility . The ethyl(tetrahydrothiophen-3-yl)amino group in the compound could potentially enhance the semiconductor properties by improving the stability and conductivity of the semiconductor material.
OLED Materials
In the realm of organic light-emitting diodes (OLEDs) , thiophene-based molecules contribute significantly. They are incorporated into the OLED structure to improve the efficiency and lifetime of the diodes . The specific structure of “2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid” may be explored for its electroluminescent properties, potentially leading to new, more efficient OLED materials.
Anticancer Agents
Thiophene derivatives exhibit pharmacological properties, including anticancer activity . The compound could be investigated for its efficacy in inhibiting cancer cell growth or inducing apoptosis in cancerous cells, making it a candidate for developing new anticancer drugs.
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene compounds are well-documented . “2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid” could be synthesized and tested as a nonsteroidal anti-inflammatory drug (NSAID), potentially offering a new therapeutic option for treating inflammation-related conditions.
Antimicrobial Activity
Thiophene derivatives are known to possess antimicrobial properties . This compound could be part of a study to develop new antimicrobial agents that combat resistant strains of bacteria or fungi, addressing the growing concern of antibiotic resistance.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be applied in coatings or added to materials to prevent corrosion, thereby extending the life of industrial machinery and infrastructure.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the treatment of alzheimer’s disease .
Mode of Action
It’s worth noting that similar compounds interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to have bactericidal and fungicidal activity, suggesting they may interact with biochemical pathways related to bacterial and fungal growth .
Result of Action
Similar compounds have been found to stimulate the growth of sunflower seedlings and act as antidotes to the herbicide 2,4-b .
properties
IUPAC Name |
2-[ethyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-14(9-5-7-17-8-9)11-10(12(15)16)4-3-6-13-11/h3-4,6,9H,2,5,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHHEUSHYEKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















